molecular formula C20H23ClN4O3S B3002058 2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105250-26-7

2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B3002058
CAS No.: 1105250-26-7
M. Wt: 434.94
InChI Key: OODTZVKIFMPMLE-UHFFFAOYSA-N
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Description

The compound 2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide features a complex heterocyclic architecture. Its structure includes:

  • 2-Chlorophenyl group: An aromatic ring with a chlorine substituent in the ortho position, contributing to steric and electronic effects.
  • Acetamide backbone: Links the chlorophenyl group to a thieno[3,4-c]pyrazol core.
  • Ethyl-2-oxo side chain: Contains a ketone group and a tetrahydrofuran-2-ylmethylamine substituent, which may improve solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S/c21-16-6-2-1-4-13(16)8-18(26)23-20-15-11-29-12-17(15)24-25(20)10-19(27)22-9-14-5-3-7-28-14/h1-2,4,6,14H,3,5,7-12H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODTZVKIFMPMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22ClN3O2S\text{C}_{19}\text{H}_{22}\text{ClN}_3\text{O}_2\text{S}

This structure includes various functional groups that contribute to its biological activity, including a thieno[3,4-c]pyrazole ring and a tetrahydrofuran moiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have demonstrated that derivatives of thieno[3,4-c]pyrazole compounds show promising antifungal and antibacterial properties.

Case Study: Antifungal Activity

In a study assessing antifungal activity against Fusarium oxysporum, the compound exhibited significant inhibition with a Minimum Inhibitory Concentration (MIC) value comparable to standard antifungal agents. The presence of the thieno[3,4-c]pyrazole structure is believed to enhance this activity due to its ability to interact with fungal cell membranes.

CompoundMIC (µg/mL)Activity
2-(2-chlorophenyl)-N-(...)30Significant
Miconazole25Control

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research involving in vitro assays indicated that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses. This inhibition can lead to reduced expression of inflammatory mediators.

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the phenyl and thieno rings significantly affect biological activity. For instance, substituents on the chlorophenyl ring enhance antimicrobial potency while maintaining low cytotoxicity.

SubstituentEffect on Activity
-ClIncreases potency
-MeDecreases potency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents/Modifications Key References
Target Compound Thieno[3,4-c]pyrazol 2-Chlorophenyl, tetrahydrofuran-methylamino-ethyl-2-oxo -
2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole 2,6-Dichlorophenyl, dimethyl-3-oxo-phenyl
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide Benzothiophene Cyano-tetrahydrobenzothiophen, pyrazin-4-ylmethylamino
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 1,2,4-Triazole Thiophen-2-yl, ethyl, fluorophenyl
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-Dichlorophenyl
Key Observations:
  • Core Heterocycles: The target compound’s thienopyrazol core is distinct from pyrazole (e.g., ), benzothiophene (), and triazole () systems. These cores influence electronic properties and binding modes.
  • Substituent Effects: The ortho-chlorophenyl group in the target compound may induce steric hindrance compared to para/meta-substituted analogues (e.g., 3,4-dichlorophenyl in ). The tetrahydrofuran-methylamino side chain enhances hydrophilicity versus hydrophobic substituents like phenyl or methyl groups in other compounds.

Physicochemical and Crystallographic Properties

  • Solubility: The tetrahydrofuran-methylamino group in the target compound likely improves aqueous solubility compared to compounds with purely aromatic substituents (e.g., ).
  • Crystal Packing: The dihedral angle between the chlorophenyl and thienopyrazol rings (unreported for the target) may resemble the 61.8° twist observed in 2-(3,4-dichlorophenyl)-N-thiazolylacetamide , influencing molecular stacking.

Bioactivity Considerations

While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit diverse activities:

  • Antimicrobial : Thiazole- and pyrazole-containing acetamides show efficacy against bacterial strains .
  • Enzyme Inhibition : Tetrahydrofuran derivatives often target kinases or proteases due to hydrogen-bonding capabilities.
  • Cytotoxicity: Thienopyrazol scaffolds are explored in anticancer drug design for their rigid, planar structures.

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